molecular formula C10H12N2O B2740448 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine CAS No. 2197996-92-0

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine

Cat. No.: B2740448
CAS No.: 2197996-92-0
M. Wt: 176.219
InChI Key: SERQURSZBLJFCP-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine is a pyrimidine derivative with the molecular formula C10H12N2O and a molecular weight of 176.219.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine typically involves the reaction of cyclopent-3-en-1-ylmethanol with pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine: A similar compound with an additional methyl group on the pyrimidine ring.

    5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine: A derivative with a chlorine atom at the 5-position of the pyrimidine ring.

Uniqueness

2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-5-9(4-1)8-13-10-11-6-3-7-12-10/h1-3,6-7,9H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERQURSZBLJFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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